2,3-Tpaamp

描述

2,3-Tpaamp (2-azaniumyl-3-(5-tert-butyl-3-oxo-2,3-dihydro-1,2-oxazol-4-yl)propanoate) is a synthetic organic compound characterized by a fused 1,2-oxazole ring system and a tert-butyl substituent. Its IUPAC name reflects its structural complexity, featuring a propanoate backbone linked to a nitrogen-containing heterocycle . Analytical techniques such as NMR and mass spectrometry (MS) confirm its molecular weight (calculated via ESI MS-MS) and structural conformation, including distinct chemical shifts in 2D NMR spectra .

属性

CAS 编号 |

120229-04-1 |

|---|---|

分子式 |

C16H14N11O13P |

分子量 |

599.3 g/mol |

IUPAC 名称 |

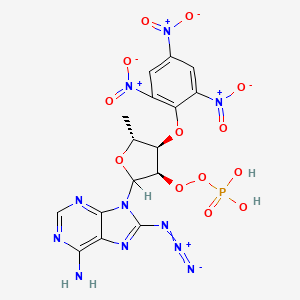

[(3R,4R,5R)-2-(6-amino-8-azidopurin-9-yl)-5-methyl-4-(2,4,6-trinitrophenoxy)oxolan-3-yl]oxy dihydrogen phosphate |

InChI |

InChI=1S/C16H14N11O13P/c1-5-10(38-11-7(26(30)31)2-6(25(28)29)3-8(11)27(32)33)12(39-40-41(34,35)36)15(37-5)24-14-9(13(17)19-4-20-14)21-16(24)22-23-18/h2-5,10,12,15H,1H3,(H2,17,19,20)(H2,34,35,36)/t5-,10-,12-,15?/m1/s1 |

InChI 键 |

RJGMYABIKPHMAI-MNOXHYRFSA-N |

SMILES |

CC1C(C(C(O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)OOP(=O)(O)O)OC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

手性 SMILES |

C[C@@H]1[C@H]([C@H](C(O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)OOP(=O)(O)O)OC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

规范 SMILES |

CC1C(C(C(O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)OOP(=O)(O)O)OC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

同义词 |

2',3'-O-(2,4,6-trinitrophenyl)-8-azidoadenosine monophosphate 2,3-TPAAMP |

产品来源 |

United States |

相似化合物的比较

2'-NADP and 3'-NADP

Structural Similarities :

Functional Differences :

dATP Derivatives

Structural Parallels :

- This compound shares a nucleotide-like backbone with dATP analogs, such as 2-substituted dATP derivatives. Both feature nitrogenous bases (or analogs) linked to a sugar-phosphate-like structure .

Key Distinctions :

- Sugar Mimicry: Unlike dATP’s deoxyribose, this compound uses a propanoate chain, altering its conformational flexibility and hydrogen-bonding capacity .

- Enzymatic Compatibility : dATP derivatives are incorporated into DNA by polymerases, while this compound’s bulkier tert-butyl group hinders polymerase recognition, limiting its utility in nucleic acid synthesis .

Compounds with 2,3-Fused Indole Motifs

Structural Overlap :

Divergences :

- Electronic Properties : The oxazole ring in this compound is more electron-deficient than indole, affecting its reactivity in electrophilic substitution reactions .

- Bioactivity : Indole derivatives often target serotonin receptors, whereas this compound’s oxazole-tert-butyl system suggests a different pharmacological profile, possibly targeting ATP-binding proteins .

Analytical Data Comparison

Research Implications

- Drug Design : this compound’s lipophilicity and fused-ring system make it a candidate for targeting hydrophobic enzyme pockets, unlike hydrophilic NADP analogs .

- Limitations : Its lack of redox activity and polymerase compatibility restrict its use in energy metabolism or nucleic acid applications, areas where NADP and dATP excel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。